molecular formula C14H20N2 B8521034 (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8521034
M. Wt: 216.32 g/mol
InChI Key: BYDOZJQQICNGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound featuring a pyrrole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole typically involves the condensation of pyrrole derivatives with suitable amines under catalytic conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method provides good to excellent yields under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(1-phenylethyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole

InChI

InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-8-7-13-9-15-10-14(13)16/h2-6,11,13-15H,7-10H2,1H3

InChI Key

BYDOZJQQICNGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3C2CNC3

Origin of Product

United States

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